molecular formula C15H22ClN5O B6033950 2-[[2-(4-Methylpiperazin-1-yl)quinazolin-4-yl]amino]ethanol;hydrochloride

2-[[2-(4-Methylpiperazin-1-yl)quinazolin-4-yl]amino]ethanol;hydrochloride

Cat. No.: B6033950
M. Wt: 323.82 g/mol
InChI Key: ADHSMBOGQKITGX-UHFFFAOYSA-N
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Description

2-[[2-(4-Methylpiperazin-1-yl)quinazolin-4-yl]amino]ethanol;hydrochloride is a compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their wide range of biological activities, including anticancer, anti-inflammatory, and antibacterial properties . This compound, in particular, has shown promise in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

The synthesis of 2-[[2-(4-Methylpiperazin-1-yl)quinazolin-4-yl]amino]ethanol;hydrochloride involves several steps. One common method starts with the preparation of quinazolin-2,4-diol from 2-amino benzoic acid and NN Dimethyl formamide. This intermediate is then converted into 2,4-dichloroquinazoline. The chlorine at the fourth position of the quinazoline ring is substituted with 2-aminoethan-1-ol, and the chlorine at the second position is replaced by piperazine . The final product is obtained in good yields and high purity.

Chemical Reactions Analysis

2-[[2-(4-Methylpiperazin-1-yl)quinazolin-4-yl]amino]ethanol;hydrochloride undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-[[2-(4-Methylpiperazin-1-yl)quinazolin-4-yl]amino]ethanol;hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression . The compound’s ability to form hydrogen bonds and interact with various biological molecules contributes to its pharmacological properties .

Comparison with Similar Compounds

2-[[2-(4-Methylpiperazin-1-yl)quinazolin-4-yl]amino]ethanol;hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and its ability to interact with various biological targets, making it a valuable compound in scientific research and pharmaceutical development.

Properties

IUPAC Name

2-[[2-(4-methylpiperazin-1-yl)quinazolin-4-yl]amino]ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O.ClH/c1-19-7-9-20(10-8-19)15-17-13-5-3-2-4-12(13)14(18-15)16-6-11-21;/h2-5,21H,6-11H2,1H3,(H,16,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADHSMBOGQKITGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3C(=N2)NCCO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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